2-[4-(Trifluoromethyl)furan-2-yl]acetic acid
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Overview
Description
2-[4-(Trifluoromethyl)furan-2-yl]acetic acid is a useful research compound. Its molecular formula is C7H5F3O3 and its molecular weight is 194.109. The purity is usually 95%.
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Scientific Research Applications
Biomedical Research
Research into 2-[4-(Trifluoromethyl)furan-2-yl]acetic acid and its derivatives reveals various biomedical applications. A study by Danilchenko (2017) explored sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate, a related compound, for its potential as an antioxidant and immune-modulating agent. This study analyzed serum biochemical parameters of experimental rats, indicating a trend towards reduced cholesterol level and a significant decrease in triacylglyceride and uric acid concentration, suggesting its use in future pharmacological implementations (Danilchenko, 2017).
Chemical Synthesis
In the field of chemical synthesis, studies have focused on the development of new compounds and methods. For instance, Ma, Gu, and Yu (2005) investigated a Pd(II)-catalyzed oxidative heterodimerization reaction of 2,3-allenamides and 1,2-allenyl ketones. This process provided an efficient route for synthesizing polysubstituted 4-(furan-3'-yl)-2(5H)-furanimines, which are not readily available through known methods, highlighting the versatility of furan derivatives in synthetic chemistry (Ma, Gu, & Yu, 2005).
Analytical Chemistry
In analytical chemistry, Varynskyi, Parchenko, and Kaplaushenko (2017) developed a highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in solutions. This method, based on high-performance liquid chromatography, demonstrates the importance of furan derivatives in the precise analysis of pharmaceutical ingredients (Varynskyi, Parchenko, & Kaplaushenko, 2017).
Mechanism of Action
Target of Action
Furan derivatives, which include this compound, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Furan derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that furan derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s solubility in water and many organic solvents such as ethanol and ether suggests that it may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with furan derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[4-(Trifluoromethyl)furan-2-yl]acetic acid. The compound is stable under normal temperatures , suggesting that it may maintain its efficacy under a wide range of environmental conditions.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)furan-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3/c8-7(9,10)4-1-5(13-3-4)2-6(11)12/h1,3H,2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYNEPITPZHMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.